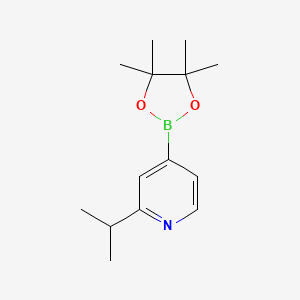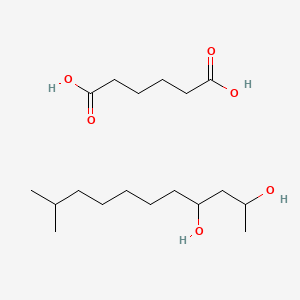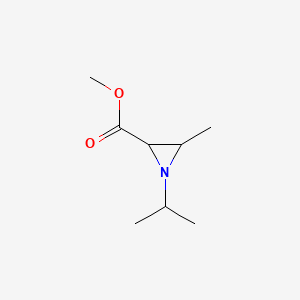
2-isopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a boronic acid derivative. It is also known by other names such as 4,4,5,5-Tetramethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborolane, Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Isopropoxyboronic acid pinacol ester, Isopropyl pinacol borate, and Isopropylpinacolylborate . The empirical formula of this compound is C9H19BO3 and it has a molecular weight of 186.06 .
Synthesis Analysis
This compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of various intermediates for generating conjugated copolymers .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)OB1OC(C)(C)C(C)(C)O1 . The InChI key for this compound is MRWWWZLJWNIEEJ-UHFFFAOYSA-N . Chemical Reactions Analysis
As mentioned earlier, this compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of various intermediates for generating conjugated copolymers .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.409 (lit.) and a density of 0.912 g/mL at 25 °C (lit.) . The boiling point of this compound is 73 °C/15 mmHg (lit.) .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the field of organic chemistry for forming carbon-carbon bonds. This compound serves as an organoboron reagent that can couple with various halides or triflates under palladium catalysis . It’s particularly useful due to its stability and the mild conditions under which it can operate, making it a popular choice for synthesizing complex organic molecules.
Borylation of Arenes
Arenes are aromatic hydrocarbons that are fundamental to a wide range of chemical compounds. The subject compound is employed to introduce boron into the arene rings, a process known as borylation . This step is crucial for further functionalization of arenes, enabling the synthesis of a variety of aromatic compounds with diverse applications.
Synthesis of Conjugated Polymers
Conjugated polymers are materials with alternating single and double bonds which give them conductive properties. This compound is used in the synthesis of intermediates for generating conjugated copolymers, which have applications in organic electronics such as OLEDs and solar cells .
Preparation of Fluorenylborolane
Fluorenylborolane compounds have applications in organic light-emitting diodes (OLEDs) and as intermediates in organic synthesis. The compound is a reagent for preparing fluorenylborolane, contributing to advancements in materials science .
DYRK1A Inhibitors Synthesis
DYRK1A is a protein kinase implicated in neurological diseases. This compound is used in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors. These inhibitors have potential therapeutic applications in treating cognitive disorders .
Inverse-Electron-Demand Diels-Alder Reaction
The inverse-electron-demand Diels-Alder reaction is a method for constructing six-membered rings with high atom economy. The compound is a reagent used in this reaction, which is valuable for synthesizing complex natural products and pharmaceuticals .
Polyene Cyclization
Polyenes are organic compounds with multiple conjugated double bonds. This compound is utilized in polyene cyclization reactions, which are important for the synthesis of vitamins and various natural products with biological activity .
Stereoselective Aldol Reactions
Stereoselective aldol reactions are key in building complex molecules with precise control over the stereochemistry. This compound is used in such reactions to create chiral centers, which are essential in the production of pharmaceuticals .
Safety And Hazards
Propiedades
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-10(2)12-9-11(7-8-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZONPDASNPSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)

![3-[[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt](/img/structure/B590705.png)


